1-Bromo-3,3-dimethyl-1-butene is an organic compound characterized by the presence of a bromine atom attached to a carbon chain with three methyl groups. Its chemical formula is , and it has a molecular weight of approximately 165.07 g/mol. The compound features a unique structure that includes a double bond between the first and second carbon atoms, making it an alkene. The presence of the bromine atom contributes to its reactivity, allowing it to participate in various
While specific biological activity data for 1-bromo-3,3-dimethyl-1-butene is limited, compounds with similar structures often exhibit various biological properties. The reactivity of halogenated compounds can lead to interactions with biological molecules, potentially affecting enzymatic activities or cellular processes. Further studies are required to elucidate any specific biological effects associated with this compound.
There are several methods for synthesizing 1-bromo-3,3-dimethyl-1-butene:
These methods allow for the production of high-purity 1-bromo-3,3-dimethyl-1-butene suitable for research and industrial applications.
Several compounds share structural similarities with 1-bromo-3,3-dimethyl-1-butene. Here are some notable examples:
Compound Name | Structure | CAS Number | Similarity Index |
---|---|---|---|
2-Bromo-2-methylpropane | BrC(CH₃)₃ | 75-26-3 | 0.85 |
2-Bromo-2-methylbutane | BrC(CH₃)₂CH₂CH₃ | 1647-24-1 | 0.80 |
1-Bromo-2-methylbutane | BrCH₂C(CH₃)₂ | 1647-25-2 | 0.79 |
2-Bromobutane | BrCH₂CH(CH₃)₂ | 74-96-4 | 0.75 |
The uniqueness of 1-bromo-3,3-dimethyl-1-butene lies in its specific arrangement of substituents around the double bond and its potential for diverse chemical transformations compared to its similar counterparts. Its ability to participate in both substitution and elimination reactions makes it particularly versatile in synthetic organic chemistry.